6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
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Overview
Description
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H8N4·HCl. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Future Directions
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride belongs, have attracted attention in material science recently due to their significant photophysical properties . They have potential applications in the field of organic light-emitting devices, bio-macromolecular interactions, and more . Future research could focus on exploring these applications further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an antitumor agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A broader class of compounds with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another related compound with distinct biological activities.
Uniqueness
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h2-4H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPQEZHRAIIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)N)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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